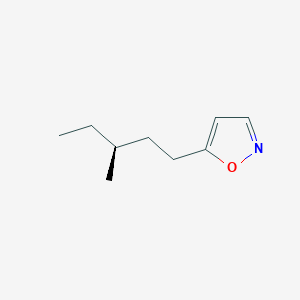

(S)-5-(3-Methylpentyl)isoxazole

Description

Overview of Isoxazole (B147169) Heterocycles in Contemporary Chemical Research

Isoxazole derivatives are at the forefront of contemporary chemical research due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govrsc.orgresearchgate.netsphinxsai.comajrconline.orgrsc.org The isoxazole ring is a component of several commercially available drugs, such as the antibiotic Cloxacillin and the COX-2 inhibitor Valdecoxib, underscoring its therapeutic relevance. wikipedia.orgnjesr.com

The synthesis of isoxazoles is a well-established area of organic chemistry, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being a prominent method. nih.govwikipedia.orgorganic-chemistry.org Modern synthetic strategies continue to evolve, focusing on efficiency, regioselectivity, and the development of environmentally benign procedures. nih.govrsc.org These advancements facilitate the creation of diverse isoxazole libraries for high-throughput screening and drug discovery programs. rsc.org

| Prominent Biological Activities of Isoxazole Derivatives | Examples of Marketed Drugs Containing an Isoxazole Ring |

| Anticancer nih.govnih.govrsc.orgrsc.org | Valdecoxib (COX-2 inhibitor) wikipedia.orgnjesr.com |

| Anti-inflammatory nih.govrsc.orgajrconline.orgrsc.org | Cloxacillin (antibiotic) wikipedia.orgnjesr.com |

| Antimicrobial nih.govnih.govajrconline.org | Dicloxacillin (antibiotic) wikipedia.orgnjesr.com |

| Antiviral nih.gov | Flucloxacillin (antibiotic) wikipedia.orgnjesr.com |

| Anticonvulsant nih.govajrconline.org | Zonisamide (anticonvulsant) nih.gov |

| Antidepressant nih.govajrconline.org | Isocarboxazid (monoamine oxidase inhibitor) njesr.com |

Significance of 5-Substituted Isoxazole Derivatives in Organic Synthesis and Intermolecular Interactions

These derivatives serve as precursors for the synthesis of other important organic molecules. For example, the cleavage of the N-O bond in the isoxazole ring can unmask a β-hydroxy ketone functionality, a valuable synthon in natural product synthesis. beilstein-journals.org The nature of the substituent at the C5 position can also dictate the types of intermolecular interactions the molecule can engage in, such as hydrogen bonding and π-stacking, which are critical for molecular recognition and binding to biological targets.

Academic Importance of Chiral Isoxazoles and Enantioselective Studies

Chirality is a fundamental concept in medicinal chemistry, as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The development of enantioselective methods for the synthesis of chiral isoxazoles is therefore of significant academic and industrial interest. rsc.orgrsc.orgthieme-connect.comnih.govbohrium.comnih.govresearchgate.net

Researchers have developed various strategies for the asymmetric synthesis of chiral isoxazoles, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. rsc.orgrsc.orgthieme-connect.combohrium.comnih.gov These studies not only provide access to enantiomerically pure compounds for biological evaluation but also contribute to a deeper understanding of the mechanisms of asymmetric induction. The stereochemistry of the substituents on the isoxazole ring can have a profound impact on the molecule's three-dimensional shape and its ability to interact with chiral biological macromolecules like enzymes and receptors. nih.gov

Contextualizing (S)-5-(3-Methylpentyl)isoxazole within Chiral 5-Alkylisoxazole Research

While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structure places it firmly within the important class of chiral 5-alkylisoxazoles. The synthesis and study of such compounds are a key area of research, driven by the need to explore the impact of chiral alkyl side chains on the biological activity of isoxazole-containing molecules.

The enantioselective synthesis of 5-alkyl-4-nitroisoxazoles has been reported, highlighting the development of methodologies to introduce chirality at the α-position of the alkyl substituent. nih.gov These methods often utilize chiral phase-transfer catalysts to achieve high yields and excellent enantioselectivities. nih.gov The resulting chiral 5-alkylisoxazoles are valuable building blocks for the synthesis of more complex chiral molecules.

This compound, with its chiral 3-methylpentyl group at the 5-position, represents a specific target within this class of compounds. The synthesis of this particular molecule would likely involve the coupling of an isoxazole precursor with a chiral (S)-3-methylpentyl synthon or the enantioselective construction of the chiral side chain on a pre-formed isoxazole ring. The biological evaluation of this compound and its (R)-enantiomer would provide valuable insights into the stereochemical requirements for potential biological targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

5-[(3S)-3-methylpentyl]-1,2-oxazole |

InChI |

InChI=1S/C9H15NO/c1-3-8(2)4-5-9-6-7-10-11-9/h6-8H,3-5H2,1-2H3/t8-/m0/s1 |

InChI Key |

VRWSDZNBZBPUTE-QMMMGPOBSA-N |

Isomeric SMILES |

CC[C@H](C)CCC1=CC=NO1 |

Canonical SMILES |

CCC(C)CCC1=CC=NO1 |

Origin of Product |

United States |

Stereochemical Investigations and Control in S 5 3 Methylpentyl Isoxazole Synthesis

Enantioselective Control Mechanisms in the Formation of the (S)-Configuration

Achieving enantioselective control in the synthesis of the (S)-configuration of 5-(3-Methylpentyl)isoxazole can be approached through several established asymmetric strategies. These methods aim to create a chiral environment during the reaction, favoring the formation of one enantiomer over the other.

One of the most powerful techniques is organocatalysis , where a small chiral organic molecule accelerates the reaction and induces enantioselectivity. For the synthesis of chiral isoxazoles, organocatalysts such as chiral phosphoric acids or squaramides have been employed in asymmetric Michael additions or cascade reactions to construct the chiral side chain or the isoxazole (B147169) ring itself with high enantiomeric excess (ee). rsc.orgrsc.orgrsc.orgrsc.org For instance, a chiral phosphoric acid could be used to catalyze the addition of a nucleophile to an α,β-unsaturated precursor of the 3-methylpentyl side chain, thereby setting the (S)-stereocenter. The hydrogen-bonding interactions between the catalyst and the substrate are often key to achieving high levels of enantioselectivity. rsc.org

Another prevalent method involves the use of chiral ligands in transition-metal catalyzed reactions. For example, a palladium-catalyzed cross-coupling reaction to introduce the 3-methylpentyl group could be rendered enantioselective by employing a chiral phosphine (B1218219) ligand. researchgate.net Similarly, asymmetric reduction of a prochiral ketone precursor using the Corey-Bakshi-Shibata (CBS) methodology can provide the chiral alcohol needed for the side chain with high enantioselectivity. researchgate.net

The synthesis can also start from a chiral pool , utilizing a readily available enantiopure starting material. For (S)-5-(3-Methylpentyl)isoxazole, (S)-citronellal or a derivative could serve as a chiral precursor for the 3-methylpentyl moiety. This approach transfers the existing chirality of the starting material to the final product.

A representative example of enantioselective synthesis in a related system is the organocatalytic asymmetric Michael addition to form a key intermediate. The table below illustrates typical results that could be expected for such a reaction leading to a precursor for a chiral side chain.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Squaramide | Toluene | -20 | 95 | 92 |

| Chiral Phosphoric Acid | CH₂Cl₂ | 0 | 88 | 95 |

| Cinchona Alkaloid Derivative | THF | -40 | 91 | 89 |

This table presents hypothetical data based on published results for analogous reactions to illustrate the potential effectiveness of organocatalysis in achieving high enantioselectivity.

Diastereoselective Approaches in Chiral Isoxazole Synthesis

Diastereoselective synthesis is another powerful strategy, particularly when a chiral auxiliary is employed. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgacs.orgnih.govgoogle.com After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a precursor of the 3-methylpentyl side chain. wikipedia.org The steric hindrance and electronic properties of the auxiliary would then guide the approach of a reagent to the prochiral center, leading to the preferential formation of one diastereomer. For example, the alkylation of an enolate derived from an acyl-oxazolidinone precursor with an appropriate electrophile would proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched 3-methylpentyl side chain, which can then be incorporated into the isoxazole ring.

Another diastereoselective approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with a chiral alkene. nih.gov If the alkene contains a stereocenter, it can influence the facial selectivity of the cycloaddition, leading to a diastereomeric excess of the resulting isoxazoline, which can then be oxidized to the isoxazole.

The following table shows representative data for a diastereoselective alkylation using a chiral auxiliary.

| Chiral Auxiliary | Base | Electrophile | Diastereomeric Ratio (dr) |

| (S)-4-benzyl-2-oxazolidinone | NaHMDS | Isopropyl iodide | 95:5 |

| (R,R)-Pseudoephedrine | LiCl, LDA | Isopropyl iodide | 97:3 |

| Camphorsultam | n-BuLi | Isopropyl iodide | 92:8 |

This table provides illustrative data based on established diastereoselective alkylation reactions to demonstrate the high levels of stereocontrol achievable with chiral auxiliaries.

Evaluation of Stereochemical Purity in 5-Substituted Chiral Isoxazoles

The determination of enantiomeric and diastereomeric purity is a critical step in asymmetric synthesis. Several analytical techniques are routinely used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods. mdpi.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. By comparing the retention times and peak areas of the synthesized sample with those of a racemic standard, the enantiomeric excess can be accurately determined. The choice of the chiral column and the mobile phase is crucial for achieving good separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for determining stereochemical purity. researchgate.netrug.nlnih.govnih.govsemanticscholar.org While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) . A CSA, such as a cyclodextrin (B1172386) or a chiral lanthanide shift reagent, forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts. researchgate.net A CDA reacts with the enantiomers to form stable diastereomers, which have distinct NMR spectra. The ratio of the integrated peak areas of the resolved signals directly corresponds to the enantiomeric or diastereomeric ratio.

Gas Chromatography (GC) on a chiral stationary phase can also be employed for the analysis of volatile chiral compounds.

Impact of Reaction Parameters on Enantiomeric Excess and Diastereomeric Ratio

The success of an asymmetric synthesis is often highly dependent on the reaction conditions. Several parameters can significantly influence the enantiomeric excess (ee) and diastereomeric ratio (dr).

Temperature: Lowering the reaction temperature generally increases the stereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system, thus favoring the pathway with the lower activation energy.

Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex or the transition state, thereby influencing the stereochemical outcome.

Catalyst/Reagent Stoichiometry: The loading of the catalyst and the stoichiometry of the reagents can impact both the reaction rate and the stereoselectivity. In some cases, a non-linear relationship between the enantiomeric excess of the catalyst and the product (a "non-linear effect") can be observed.

Nature of the Base/Additives: In reactions involving the formation of enolates or other reactive intermediates, the choice of the base and the presence of additives like lithium chloride can have a profound effect on the aggregation state and reactivity of the intermediate, which in turn affects the stereoselectivity. mdpi.com

The table below summarizes the effect of varying reaction parameters on the enantiomeric excess in a hypothetical enantioselective reaction.

| Parameter Varied | Condition 1 | ee (%) | Condition 2 | ee (%) |

| Temperature | 25 °C | 75 | -78 °C | 95 |

| Solvent | Toluene | 92 | THF | 80 |

| Catalyst Loading | 1 mol% | 85 | 10 mol% | 93 |

| Additive | None | 60 | LiCl | 91 |

This table illustrates the typical influence of reaction parameters on the enantiomeric excess of a product in an asymmetric synthesis.

Advanced Spectroscopic and Structural Elucidation of Chiral 5 Alkylisoxazoles

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. oup.com For a chiral molecule like (S)-5-(3-Methylpentyl)isoxazole, a suite of NMR experiments is employed not only to map the atomic connectivity but also to define the stereochemistry of the chiral center. uci.edumagritek.com

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is pivotal for determining the spatial proximity of protons. In the case of this compound, NOESY would reveal through-space correlations within the flexible 3-methylpentyl side chain, helping to define its preferred conformation in solution.

While standard NMR techniques cannot differentiate between enantiomers, the use of chiral shift reagents (CSRs) can overcome this limitation. libretexts.org A lanthanide-based CSR, such as tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato) europium(III) [Eu(hfc)₃], can be added to the NMR sample. The CSR forms a diastereomeric complex with the enantiomers of the isoxazole (B147169), likely by coordinating to the Lewis basic nitrogen atom of the isoxazole ring. This interaction induces differential changes in the chemical shifts of the protons of the (S) and (R) enantiomers, leading to the separation of their signals. The integration of these now distinct signals allows for the precise quantification of enantiomeric excess (ee).

Table 1: Illustrative ¹H NMR Data for this compound in the Presence of a Chiral Shift Reagent This table presents hypothetical data to illustrate the expected signal splitting upon addition of a CSR, as specific experimental data for this compound is not publicly available.

| Proton Assignment | Expected δ (ppm) without CSR | Hypothetical δ (ppm) with CSR (S-enantiomer) | Hypothetical δ (ppm) with CSR (R-enantiomer) |

|---|---|---|---|

| Isoxazole H-3 | ~8.2 | 8.55 | 8.52 |

| Isoxazole H-4 | ~6.2 | 6.50 | 6.46 |

| CH₂ (at C5) | ~2.8 | 3.15 | 3.10 |

| CH (chiral center) | ~1.8 | 2.10 | 2.05 |

| CH₃ (at chiral center) | ~0.9 | 1.25 | 1.22 |

A combination of two-dimensional NMR experiments is essential to confirm the covalent framework of this compound. longdom.orgsdsu.eduresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would establish the connectivity within the 3-methylpentyl substituent, showing correlations between the methyl, methine, and methylene (B1212753) protons of the alkyl chain. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is the key experiment to unequivocally link the alkyl side chain to the isoxazole ring. Definitive correlations would be observed from the methylene protons adjacent to the ring (at the C5' position) to the C5 and C4 carbons of the isoxazole ring, confirming the 5-substituted pattern.

Table 2: Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Key Expected Correlation | Information Gained |

|---|---|---|

| COSY | H-4 (isoxazole) ↔ Protons on C5' (CH₂) | Confirms adjacency of ring and side chain. |

| COSY | Protons on C5' (CH₂) ↔ Protons on C4' (CH₂) | Confirms alkyl chain linkage. |

| HSQC | H-3 ↔ C-3; H-4 ↔ C-4 | Assigns isoxazole ring carbons. |

| HMBC | Protons on C5' (CH₂) → C-5 (isoxazole) | Confirms attachment point at C5. |

| HMBC | Protons on C5' (CH₂) → C-4 (isoxazole) | Confirms attachment point at C5. |

| HMBC | H-4 (isoxazole) → C-5 (isoxazole) | Confirms isoxazole ring structure. |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration. uol.deuhu-ciqso.es

To perform this analysis on this compound, a high-quality single crystal must first be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. fzu.cz The resulting diffraction pattern is analyzed to build an electron density map, from which the positions of all non-hydrogen atoms can be determined. uol.de

For a chiral molecule, the analysis can distinguish between the two possible enantiomers. The assignment of the absolute (S)-configuration at the stereocenter in the 3-methylpentyl group would be determined without ambiguity, often validated by a low Flack parameter value. nih.govnih.gov

Table 3: Representative Crystallographic Data for a Chiral 5-Alkylisoxazole This table is illustrative and shows typical parameters obtained from an SC-XRD experiment for a similar type of molecule.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₉H₁₅NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (Chiral) |

| a (Å) | 5.93 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| Volume (ų) | 962.5 |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | ~0.0(1) |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Purity Assessment

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule and assessing sample purity. nih.govsciarena.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key vibrational modes would include C-H stretching from the alkyl chain, C=N and C=C stretching from the isoxazole ring, and the characteristic ring stretching and breathing modes of the isoxazole heterocycle. beilstein-journals.orgresearchgate.net The absence of unexpected peaks, such as a broad O-H stretch around 3300 cm⁻¹, would help confirm the purity of the sample and the absence of synthetic byproducts or residual solvents.

Table 4: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3130-3150 | C-H Stretch | Isoxazole Ring |

| 2850-2960 | C-H Stretch | Alkyl Chain |

| ~1600 | C=N Stretch | Isoxazole Ring |

| ~1570 | C=C Stretch | Isoxazole Ring |

| 1420-1470 | C-H Bend | Alkyl Chain |

| ~1140 | C-O-N Stretch | Isoxazole Ring |

| ~920 | Ring Breathing | Isoxazole Ring |

Chiroptical Spectroscopy: Circular Dichroism (CD) for Enantiomeric Characterization

Circular Dichroism (CD) spectroscopy is a form of chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov As a chiral compound, this compound is CD-active and will produce a unique CD spectrum.

The spectrum is characterized by positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to electronic transitions within the molecule's chromophores (in this case, the isoxazole ring). The CD spectrum of the (S)-enantiomer is a unique fingerprint, and the spectrum of its (R)-enantiomer would be its exact mirror image. This technique is highly sensitive to the stereochemistry and conformation of the molecule. nih.gov By comparing the experimental CD spectrum to one predicted by quantum chemical calculations, the absolute configuration can be determined or confirmed. Furthermore, CD detectors can be coupled with HPLC systems (HPLC-CD) to provide online enantiomeric purity analysis for chiral separations. nih.gov

Mechanistic Investigations of Biological and Catalytic Interactions of Chiral 5 Alkylisoxazoles

Enzymatic and Receptor Binding Mechanism Studies

The stereochemistry of a molecule can significantly influence its biological activity. The following subsections explore the enzymatic and receptor binding mechanisms of chiral 5-alkylisoxazoles, highlighting the importance of stereospecificity.

Isoxazole (B147169) derivatives have been investigated for their inhibitory effects on various enzymes, including cyclooxygenase (COX) and carbonic anhydrase (CA). nih.govnih.gov The diarylisoxazole scaffold, for instance, is a known feature in several non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit high selectivity for COX-1. nih.gov The binding of these inhibitors to the COX active site prevents the binding of arachidonic acid, thereby blocking the production of prostaglandins. nih.gov

In the context of carbonic anhydrase, a metalloenzyme, isoxazole-containing sulfonamides have demonstrated potent inhibitory activity against several human isoforms, including hCA II and hCA VII. nih.gov The inhibition mechanism involves the binding of the isoxazole derivatives to the enzyme's active site. acs.org Molecular docking studies have been employed to understand these interactions at a molecular level, supporting the in vitro enzyme inhibition results. acs.orgresearchgate.net

Table 1: Inhibitory Activity of Selected Isoxazole Derivatives against Carbonic Anhydrase

| Compound | Target Enzyme | IC50 (μM) | Inhibition (%) |

|---|---|---|---|

| AC2 | Carbonic Anhydrase (CA) | 112.3 ± 1.6 | 79.5 |

| AC3 | Carbonic Anhydrase (CA) | 228.4 ± 2.3 | 68.7 |

| Acetazolamide (Standard) | Carbonic Anhydrase (CA) | 18.6 ± 0.5 | 87.0 |

Data from in vitro analysis of carbonic anhydrase inhibition potential. nih.govacs.org

The interaction of chiral molecules with receptors is often highly stereospecific. Studies on chiral isoxazole derivatives have revealed significant differences in binding affinity and efficacy between enantiomers at human beta-adrenergic receptors (β-ARs). nih.gov For instance, research on stereoisomeric 3-bromo-isoxazolyl amino alcohols demonstrated that the (S,R)-enantiomers exhibited significantly higher affinity for β1- and β2-ARs compared to their (R,R)-counterparts, indicating a pronounced stereochemical effect. nih.gov The affinity at β3-ARs was found to be negligible for all tested compounds. nih.gov

Functional assays have further shown that while both enantiomers may exhibit similar patterns of efficacy, the potency can be dramatically different. nih.gov This highlights the critical role of the stereogenic center in molecular recognition by the receptor. nih.gov The process of molecular recognition at β-ARs is predominantly governed by the (S)-configuration of the stereogenic center at the 5-position of the isoxazole ring. nih.gov

Table 2: Binding Affinities (Ki, nM) of Stereoisomeric Isoxazolyl Amino Alcohols at Human β-Adrenergic Receptors

| Compound | β1-AR | β2-AR |

|---|---|---|

| (S,R)-(-)-7a | 2.82 | - |

| (R,R)-(+)-7b | ~30-100 times higher Ki than (S,R)-7a | ~30-100 times higher Ki than (S,R)-7a |

| (S,R)-(-)-8a | - | 66.7 |

| (R,R)-(+)-8b | ~30-100 times higher Ki than (S,R)-8a | ~30-100 times higher Ki than (S,R)-8a |

| (S,R)-(-)-9a | - | - |

| (R,R)-(+)-9b | ~30-100 times higher Ki than (S,R)-9a | ~30-100 times higher Ki than (S,R)-9a |

Data from radioligand binding assays in CHO cells stably expressing the respective receptor subtype. nih.gov

The binding of a ligand to a receptor initiates a cascade of intracellular events known as a signaling pathway. Chiral isoxazole derivatives have been shown to modulate these pathways. For example, some isoxazole-based compounds have been developed as inhibitors of protein kinase CK1δ, an enzyme involved in various signaling pathways related to cell division, apoptosis, and inflammation. mdpi.comnih.gov The modification of these inhibitors with chiral scaffolds has been explored to enhance selective binding within the ATP binding pocket of the kinase. mdpi.com

Furthermore, the activation of β-adrenergic receptors by agonists leads to the stimulation of adenylyl cyclase and subsequent downstream signaling. nih.gov The stereospecific interactions of chiral ligands with these receptors can therefore lead to differential modulation of these signaling cascades. biorxiv.org

Structure-Activity Relationship (SAR) Studies Focusing on Chiral Centers

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For chiral compounds like (S)-5-(3-Methylpentyl)isoxazole, the focus is on the influence of the chiral center and specific structural moieties.

The (S)-configuration at a chiral center can profoundly impact how a molecule is recognized by and binds to its biological target. uni-halle.de In the case of chiral 5-alkylisoxazoles interacting with β-adrenergic receptors, the (S)-configuration at the 5-position of the isoxazole ring is a key determinant of molecular recognition. nih.gov This stereospecificity arises from the precise three-dimensional fit between the ligand and the receptor's binding pocket. Even subtle changes in the spatial arrangement of atoms can lead to significant differences in binding affinity. nih.gov

Role of Chiral Isoxazoles as Ligands in Asymmetric Catalysis

Catalytic Performance in Enantioselective Transformations

Despite extensive searches of chemical databases and scholarly articles, no specific data on the catalytic performance of metal complexes derived from this compound in enantioselective transformations has been reported. The successful application of a chiral ligand in asymmetric catalysis is typically demonstrated through its use in reactions such as hydrogenations, aldol (B89426) reactions, or Michael additions, with detailed reporting of product yields and, crucially, enantiomeric excess (ee). Such data provides a quantitative measure of the ligand's ability to induce stereoselectivity.

For the broader class of chiral isoxazoles, some studies have explored their potential. For instance, research into the asymmetric hydrogenation of isoxazolium triflates has utilized chiral phosphine-oxazoline ligands, which, while containing a related heterocyclic motif, are structurally distinct from simple 5-alkylisoxazoles. Similarly, chiral-at-metal rhodium(III) complexes have been employed in the vinylogous Michael addition of 5-methyl-4-nitroisoxazoles, where the chirality originates from the metal center's coordination environment rather than a chiral substituent on the isoxazole itself.

The hypothetical application of this compound as a ligand would involve its coordination to a metal precursor (e.g., from palladium, rhodium, or iridium) to form a chiral catalyst in situ or as an isolated complex. This catalyst would then be introduced into a reaction mixture containing a prochiral substrate. The effectiveness of the catalyst would be evaluated by the conversion of the substrate to the desired product and the degree of enantioselectivity achieved.

Table 1: Hypothetical Catalytic Performance Data for this compound in a Generic Asymmetric Reaction

| Entry | Metal Precursor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | [Pd(allyl)Cl]₂ | Dichloromethane | 0 | - | - |

| 2 | [Rh(COD)₂]BF₄ | Tetrahydrofuran | 25 | - | - |

| 3 | [Ir(COD)Cl]₂ | Toluene | -20 | - | - |

| Data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found in the scientific literature. |

Ligand-Metal Complex Characterization and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the ligand within the complex and to observe shifts in the signals of the isoxazole ring protons and carbons upon coordination to the metal. This can provide insights into the binding mode (e.g., through the nitrogen or oxygen atom).

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C-O bonds of the isoxazole ring upon complexation would be indicative of coordination.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the complex and confirm its composition.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive structural information, revealing bond lengths, bond angles, and the precise three-dimensional arrangement of the atoms in the complex, including the conformation of the chiral (S)-3-methylpentyl group.

The reactivity of the characterized complex would then be investigated in stoichiometric or catalytic reactions to understand the elementary steps of a potential catalytic cycle, such as substrate coordination, insertion, and product release.

Table 2: Hypothetical Characterization Data for a Palladium-(S)-5-(3-Methylpentyl)isoxazole Complex

| Technique | Observation | Interpretation |

| ¹H NMR (CDCl₃) | Downfield shift of isoxazole ring protons | Coordination of the isoxazole nitrogen to the palladium center. |

| ¹³C NMR (CDCl₃) | Shift in signals for C3, C4, and C5 of the isoxazole ring | Confirmation of ligand-metal interaction. |

| IR (KBr, cm⁻¹) | Shift in ν(C=N) and ν(C-O) bands | Evidence of coordination through the isoxazole ring. |

| ESI-MS | Peak corresponding to [Pd(ligand)₂Cl₂ + H]⁺ | Confirmation of the molecular formula of the complex. |

| X-ray Crystallography | Square planar geometry around Pd(II) | Definitive structural elucidation of the complex. |

| Data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found in the scientific literature. |

Advanced Applications in Chemical Synthesis and Materials Science

Chiral Isoxazoles as Versatile Building Blocks in Complex Molecule Synthesis

Chiral isoxazoles, including (S)-5-(3-Methylpentyl)isoxazole, are highly regarded as versatile building blocks in the assembly of complex molecular architectures. bldpharm.com The isoxazole (B147169) core is relatively stable under various reaction conditions, yet the inherent reactivity of its N-O bond allows for strategic cleavage and functionalization. clockss.org This dual nature makes 3,5-disubstituted isoxazoles particularly useful as synthetic intermediates. clockss.orgnih.gov The presence of the chiral side chain in this compound introduces stereochemical control, which is crucial in the synthesis of enantiomerically pure target molecules.

Precursors for Polyfunctionalized Organic Molecules

The isoxazole framework is an effective precursor for creating polyfunctionalized organic molecules. frontiersin.orgrcsi.com The ring can be readily converted into other functional groups, providing a masked form of more sensitive functionalities. For instance, the reductive cleavage of the isoxazole ring is a well-established method for generating β-amino enones, which are themselves versatile intermediates for further transformations. clockss.org

Starting with this compound, a synthetic sequence could yield a variety of chiral polyfunctionalized compounds. The stability of the isoxazole ring allows for modifications at other parts of a larger molecule before the ring is opened to reveal new functionalities in a specific, stereochemically defined arrangement.

Table 1: Synthetic Utility of Isoxazole Ring Cleavage

| Starting Material | Reaction Condition | Product Type | Potential Application |

| 3,5-Disubstituted Isoxazole | Catalytic Hydrogenation | β-Amino Enone | Synthesis of complex natural products, other heterocycles. clockss.org |

| 4-Acyl-5-methoxyisoxazole | Fe(II)-catalyzed Isomerization | Isoxazole-4-carboxylic ester | Creation of densely functionalized molecules. researchgate.net |

| 3-Methyl-4-nitro-5-trichloromethylisoxazole | Reaction with Nucleophiles | 5-Aminoisoxazole | Access to valuable biologically active compounds. rcsi.com |

Ring Transformations to Other Heterocycles

The isoxazole ring is not merely a static component but can be dynamically transformed into other heterocyclic systems. clockss.orgresearchgate.net This reactivity is a cornerstone of its utility in synthetic chemistry. The cleavage of the weak N-O bond, typically through catalytic hydrogenation, followed by cyclization reactions of the resulting intermediates, opens pathways to a diverse array of other heterocycles. clockss.org For example, β-amino enones derived from isoxazoles can be used to construct pyridines, pyrimidines, or other nitrogen-containing rings. This strategic transformation allows chemists to leverage the robust chemistry of isoxazole synthesis to access other important heterocyclic scaffolds. researchgate.net Fused isoxazoles can also be synthesized, further expanding the structural diversity achievable from isoxazole precursors. mdpi.com

Emerging Roles in Chiral Recognition and Separation Technologies

Chiral recognition and the separation of enantiomers are critical in the pharmaceutical and chemical industries. mdpi.commdpi.com Chiral molecules like this compound have potential applications in these advanced technologies. The development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) is a primary method for separating enantiomers. mdpi.com

A molecule such as this compound could be incorporated into a polymer matrix or bonded to a silica (B1680970) support to create a novel CSP. The defined stereocenter of the 3-methylpentyl group, combined with the polar interactions afforded by the isoxazole ring, could provide the necessary enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) to resolve racemic mixtures. mdpi.com Similarly, in membrane-based separation technologies or as a chiral selector in chiral metal-organic frameworks (MOFs), the specific three-dimensional structure of this compound could be exploited for enantioselective filtration or sensing. mdpi.com

Table 2: Potential Applications in Chiral Separation

| Technology | Potential Role of this compound | Principle of Separation |

| Chiral HPLC | Component of a Chiral Stationary Phase (CSP) | Differential diastereomeric interactions between the CSP and enantiomers. mdpi.com |

| Chiral Membrane Separation | Chiral selector embedded in a membrane matrix | Enantioselective transport through the membrane based on specific interactions. mdpi.com |

| Chiral Sensing | Chiral building block for Metal-Organic Frameworks (MOFs) | Enantioselective adsorption or fluorescence quenching upon binding a specific enantiomer. mdpi.com |

Potential in Organic Materials Chemistry (e.g., chiral ligands)

The field of organic materials chemistry increasingly utilizes chiral molecules to create materials with unique optical, electronic, or catalytic properties. Chiral ligands are fundamental to asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. rsc.org

This compound represents a potential scaffold for the design of new chiral ligands. The nitrogen atom of the isoxazole ring can act as a coordination site for a metal. By synthesizing derivatives that incorporate additional coordinating groups, it is possible to create bidentate or tridentate chiral ligands. Such ligands could find use in a range of metal-catalyzed asymmetric reactions. The combination of a heterocyclic coordinating atom with a stereodefined alkyl side chain is a common feature in successful chiral ligands. rsc.orgnih.gov Furthermore, the incorporation of such chiral heterocyclic units into polymers or larger supramolecular assemblies could lead to the development of novel chiral organic materials for applications in electronics and photonics. acs.org

Emerging Trends and Future Research Directions for S 5 3 Methylpentyl Isoxazole

Development of Novel and Sustainable Synthetic Methodologies for Chiral 5-Substituted Isoxazoles

The synthesis of isoxazoles, particularly chiral 5-substituted derivatives like (S)-5-(3-Methylpentyl)isoxazole, is an area of continuous innovation. nih.gov Traditional methods are being refined and new strategies are emerging that prioritize efficiency, stereoselectivity, and sustainability. rsc.orgrsc.org

A primary and versatile method for isoxazole (B147169) synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. researchgate.netmdpi.com To achieve chirality, recent efforts have focused on chirality transfer from enantio-enriched starting materials. For instance, gold-catalyzed cyclization of chiral O-propargylic oximes can produce enantio-enriched isoxazoles with complete retention of chiral information. rsc.orgresearchgate.net Another key strategy involves the lateral metalation of a pre-formed isoxazole ring followed by reaction with a chiral electrophile. nih.gov Studies using chiral epoxides, such as (R)-styrene oxide, have demonstrated that nucleophilic attack can proceed with 100% inversion of configuration at the benzylic carbon, yielding optically pure (S)-alcohols. nih.gov

Modern synthetic chemistry is also increasingly focused on "green" and sustainable practices. nih.govrsc.org This includes the use of less hazardous reagents and solvents, as well as developing more atom-economical reactions. For example, metal-free conditions have been developed for the synthesis of 5-substituted isoxazoles from propargylic amines and N-hydroxyphthalimide (NHPI). researchgate.net The use of deep eutectic solvents (DES) has also been explored as a greener alternative for the one-pot synthesis of 3,5-disubstituted isoxazoles, proceeding under mild conditions with high yields. core.ac.uk

The table below summarizes some of the novel and sustainable approaches being developed for the synthesis of chiral 5-substituted isoxazoles.

| Synthetic Strategy | Key Features | Advantages | Reference(s) |

| Gold-Catalyzed Cyclization | Utilizes chiral O-propargylic oximes. | Excellent chirality transfer; retains enantiomeric purity. | rsc.orgresearchgate.net |

| Lateral Metalation with Chiral Epoxides | Involves ring-opening of epoxides by a lithio-isoxazole anion. | Achieves complete inversion of configuration at the reaction center. | nih.gov |

| Metal-Free Cyclization | Employs propargylic amines and N-hydroxyphthalimide (NHPI). | Avoids the use of metal catalysts, offering a milder and more sustainable process. | researchgate.net |

| Deep Eutectic Solvents (DES) | One-pot, three-step reaction in a biodegradable solvent system. | Mild reaction conditions, high yields, and environmentally friendly. | core.ac.uk |

| Transition Metal-Catalyzed Cycloadditions | Includes copper- and ruthenium-catalyzed reactions. | High efficiency and regioselectivity in forming the isoxazole ring. | rsc.orgcore.ac.uk |

Advanced Computational Design and Predictive Modeling of Chiral Isoxazole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of molecular properties before undertaking complex synthesis. github.io For chiral isoxazole derivatives, these methods are crucial for understanding structure-activity relationships (SAR) and predicting biological activity.

Molecular docking is a key computational technique used to predict the binding orientation of a ligand within the active site of a target protein. For example, docking studies of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, novel xanthine (B1682287) oxidase inhibitors, revealed key hydrogen bonding interactions between the isoxazole oxygen and amino acid residues in the enzyme's active site, explaining their potent inhibitory activity. nih.gov Similarly, modeling of 4,5-diphenyl-4-isoxazolines as cyclooxygenase-2 (COX-2) inhibitors showed that a specific substituent was crucial for selective inhibition. acs.org

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. These models correlate variations in the physicochemical properties of compounds with their biological activities to predict the activity of new derivatives. While specific QSAR studies on this compound are not detailed in the provided context, the principles are widely applied to isoxazole derivatives to guide the design of molecules with enhanced potency and selectivity. nih.gov

The development of these computational models relies on accurate calculation of molecular descriptors, which can range from simple 2D properties to complex 3D quantum chemical calculations. bohrium.com These predictive models help prioritize which derivatives to synthesize, saving significant time and resources in the discovery pipeline. github.io

| Computational Method | Application in Isoxazole Research | Key Insights | Reference(s) |

| Molecular Docking | Predicting binding modes of isoxazole derivatives in enzyme active sites. | Identifies key interactions (e.g., hydrogen bonds) responsible for biological activity and selectivity. | nih.govacs.org |

| Pharmacophore Modeling | Identifying essential structural features required for biological activity. | Guides the design of new derivatives with improved potency by ensuring they fit the pharmacophore model. | mdpi.com |

| Quantum Chemical Calculations | Calculating molecular properties (e.g., electronic structure, reactivity). | Provides descriptors for QSAR models and helps understand reaction mechanisms. | bohrium.com |

| Predictive Modeling (QSAR) | Correlating chemical structure with biological activity to predict the potency of new compounds. | Accelerates the design-synthesis-test cycle by prioritizing the most promising candidates. | nih.gov |

Exploration of Novel Biological Targets and Mechanistic Pathways for Chiral Isoxazoles

The isoxazole ring is a versatile scaffold found in compounds targeting a wide array of biological entities. nih.govnih.gov Research into chiral isoxazoles continues to uncover new therapeutic applications and elucidate the molecular mechanisms behind their activity. rsc.orgrsc.org

Chiral isoxazole derivatives have been investigated for a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgnih.gov For instance, certain chiral isoxazolines derived from natural monoterpenes have shown significant cytotoxic activity against human cancer cell lines. nih.govespublisher.com The stereochemistry of these molecules is often critical for their interaction with biological targets. Studies on 3-bromo-isoxazolyl amino alcohols demonstrated a significant stereochemical effect on their binding affinity for β-adrenergic receptors, with (S,R)-isomers showing 30-100 times higher affinity than their (R,R)-counterparts. nih.gov

The search for novel targets is a key frontier. Isoxazole derivatives have been identified as inhibitors of enzymes like xanthine oxidase for the treatment of gout nih.gov and as selective inhibitors of filoviral entry, presenting a potential therapeutic avenue for diseases like Ebola. acs.org A synthetic small-molecule, Isoxazole-9, has been shown to modulate neurogenesis in the adult brain and could play a role in treating methamphetamine addiction by blocking drug-seeking behavior. nih.gov

Understanding the mechanistic pathways is crucial for drug development. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage, which can be a key step in its mechanism of action or its metabolic pathway. rsc.orgnih.gov This reactivity allows isoxazoles to act as valuable synthetic intermediates for other bioactive molecules. researchgate.net

| Biological Target/Pathway | Therapeutic Area | Example Isoxazole Derivative Activity | Reference(s) |

| β-Adrenergic Receptors | Cardiovascular/Metabolic | (S,R)-isomers show significantly higher binding affinity than (R,R)-isomers. | nih.gov |

| Xanthine Oxidase | Gout/Hyperuricemia | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids show potent inhibition. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation/Pain | 4,5-Diphenyl-4-isoxazolines exhibit selective COX-2 inhibition. | acs.org |

| Filoviral Entry | Infectious Disease (Ebola) | 3,5-disubstituted isoxazoles identified as selective inhibitors. | acs.org |

| Adult Neurogenesis | Neurological/Addiction | Isoxazole-9 modulates neurogenesis and blocks drug-seeking behavior. | nih.gov |

| Cancer Cell Lines | Oncology | Chiral isoxazolines derived from monoterpenes show strong cytotoxic effects. | nih.govespublisher.com |

Integration of Artificial Intelligence and Machine Learning in Chiral Isoxazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by transforming how data is analyzed and used for prediction. nso-journal.orgresearchgate.net In the context of chiral isoxazoles, these technologies are being applied to accelerate discovery, from predicting reaction outcomes to designing novel molecules with desired properties. nih.gov

One of the most significant applications of ML is in the prediction of chemical reaction outcomes. For example, ML models, such as random forests, have been successfully used to predict the yields of Buchwald-Hartwig C-N coupling reactions in the presence of isoxazoles. bohrium.comnso-journal.org These models, trained on data from high-throughput experiments, can accurately predict yields for new combinations of reactants, thereby speeding up reaction optimization. bohrium.com This approach has also led to new mechanistic insights, such as identifying the competitive insertion of a palladium catalyst into the N-O bond of isoxazoles as a cause of reaction problems. bohrium.com

Furthermore, ML is being leveraged for data-driven molecular design. By learning from existing data on structure-property relationships, algorithms can propose novel molecular structures with a high probability of possessing desired biological activities. github.io While still an emerging area, the application of ML to chiral nanomaterials and molecules shows great promise for advancing the development of new, highly selective, and potent therapeutic agents. nih.gov

Collaborative Research Avenues across Disciplines (e.g., Synthetic Chemistry, Computational Chemistry, Structural Biology)

The increasing complexity of drug discovery and materials science necessitates a departure from siloed research efforts towards highly collaborative, interdisciplinary approaches. The development of chiral isoxazoles like this compound is a prime example where the integration of multiple scientific fields can lead to significant advancements. github.iorsc.org

The synergy between synthetic chemistry and computational chemistry is particularly powerful. nih.govgithub.io Computational chemists can model potential synthetic targets and predict their properties, allowing synthetic chemists to focus their efforts on the most promising candidates. github.iobohrium.com In return, the experimental results from synthesis and biological testing provide crucial data to refine and improve the predictive power of computational models. bohrium.com This iterative cycle of design, synthesis, testing, and modeling accelerates the entire research and development process.

Structural biology provides the third critical leg of this collaborative stool. By determining the three-dimensional structure of a chiral isoxazole bound to its biological target (e.g., through X-ray crystallography), structural biologists provide an atomic-level snapshot of the key interactions. This information is invaluable for both computational chemists, who can use it to validate and refine their docking models, and for synthetic chemists, who gain a clear rationale for designing next-generation derivatives with improved binding affinity and selectivity. mdpi.com

Such collaborations are often formalized in research consortia and partnerships between academic institutions and industrial laboratories. rsc.org These initiatives bring together diverse expertise and resources, fostering an environment where novel synthetic methods, advanced computational tools, and deep biological insights can converge to tackle complex scientific challenges and accelerate the discovery of new medicines and materials. github.iorsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-5-(3-Methylpentyl)isoxazole and related derivatives?

- Methodological Answer : Isoxazole derivatives are typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, hypervalent iodine reagents (e.g., PIFA) can induce cycloaddition under mild conditions, yielding substituted isoxazoles with high regioselectivity . Post-synthetic modifications, such as ester hydrolysis (e.g., using HCl to convert esters to carboxylic acids), are common for functionalization . Characterization should include ¹H/¹³C-NMR to confirm regiochemistry (e.g., singlet at δ 6.55–6.90 ppm for the isoxazole C4-H proton) and IR spectroscopy (C=O stretch at ~1730 cm⁻¹ for esters) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use thin-layer chromatography (TLC) with silica gel plates to monitor reaction progress and purity. For final validation, combine high-resolution mass spectrometry (HRMS) to confirm molecular weight and microanalysis (C/H/N) to verify elemental composition . Stability studies under varying temperatures and humidity are recommended, as isoxazole derivatives may degrade under acidic/basic conditions .

Q. What preliminary biological screening strategies are applicable for this compound?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) due to the known activity of sulfur- and fluorine-containing isoxazoles against pathogens . Screen for cytotoxicity using MTT assays on human cell lines (e.g., erythrocytes) to establish safety thresholds before advancing to enzyme-specific studies .

Advanced Research Questions

Q. How does the stereochemistry of the 3-methylpentyl substituent influence enzymatic inhibition?

- Methodological Answer : The (S) -configuration may enhance binding to enzymes like glutathione reductase (GR) or glutathione-S-transferase (GST) . Compare enantiomers via chiral HPLC separation and enzymatic assays. For example, 3-(4-chlorophenyl)isoxazole exhibits uncompetitive inhibition of GR (IC₅₀ = 0.059 mM, Kᵢ = 0.011 mM), with positional isomerism (e.g., 5- vs. 3-substitution) causing ~2-fold potency differences . Molecular docking studies (e.g., AutoDock Vina) can model interactions between the (S)-configured side chain and enzyme active sites .

Q. How should researchers address contradictions in IC₅₀ values across studies for isoxazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, substrate concentration) or structural nuances. For example:

- Enzyme source : Human erythrocyte-derived GR may respond differently to inhibitors than recombinant isoforms .

- Substituent effects : A 4-chlorophenyl group at C3 increases GR inhibition (IC₅₀ = 0.059 mM) versus C5 (IC₅₀ = 0.107 mM) due to steric/electronic mismatches .

Standardize assays using commercial enzyme kits (e.g., Sigma-Aldrich) and include positive controls (e.g., 5-(4-fluorophenyl)isoxazole) for cross-study comparability .

Q. What advanced analytical techniques are critical for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- X-ray crystallography : Resolve binding modes in enzyme-inhibitor complexes (e.g., GST-isoxazole co-crystals) to identify critical hydrogen bonds or hydrophobic interactions .

- QSAR modeling : Use substituent descriptors (e.g., Hammett σ values) to correlate electronic effects (e.g., electron-withdrawing Cl at C3) with bioactivity .

- Metabolite profiling : Apply LC-MS/MS to track in vitro metabolic stability, particularly for the 3-methylpentyl chain, which may undergo oxidative degradation .

Q. How can researchers optimize the pharmacokinetic profile of this compound?

- Methodological Answer :

- LogP adjustment : Introduce polar groups (e.g., hydroxamic acids via hydroxylamine reactions) to improve solubility without compromising GR/GST affinity .

- Prodrug strategies : Esterify carboxylic acid derivatives (e.g., ethyl esters) to enhance bioavailability, followed by in vivo hydrolysis to active forms .

- Plasma protein binding assays : Use equilibrium dialysis to assess binding to human serum albumin, which impacts free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.